Cas no 40067-82-1 (N'-Hydroxy-3-methylbenzenecarboximidamide)

N'-Hydroxy-3-methylbenzenecarboximidamide Chemical and Physical Properties
Names and Identifiers
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- 3-Methylbenzamidoxime
- 3-methyl Benzamideoxime
- N-Hydroxy-3-methyl-benzamidine
- N'-HYDROXY-3-METHYLBENZENECARBOXIMIDAMIDE
- (E)-3-Hydroxy-2-(quinolin-2-yl)acrylaldehyde
- 3-methyl-N-hydroxybenzamidine
- m-methylbenzamidoxime
- m-tolylamidoxime
- N'-hydroxy-3-methylbenzimidamide
- SCHEMBL103984
- m-Methyl Benzamide Oxime
- PS-3175
- CS-0206290
- n-hydroxy-3-methylbenzimidamide
- STR11188
- N'-Hydroxy-3-methylbenzenecarboximidamide #
- (Z)-N'-hydroxy-3-methylbenzene-1-carboximidamide
- EN300-259913
- N'~1~-HYDROXY-3-METHYL-1-BENZENECARBOXIMIDAMIDE
- A824883
- AKOS000132920
- CHEMBL4746646
- IDI1_018853
- 3-Methylbenzamide oxime
- 3-Methylbenzamidoxine
- 40067-82-1
- F2158-1170
- (Z)-N'-hydroxy-3-methylbenzimidamide
- N-Hydroxy-3-methylbenzenecarboximidamide
- N-Hydroxy-3-methylbenzamidine
- HMS1452E12
- N'-hydroxy-3-methylbenzene-1-carboximidamide
- N'-hydroxy-3-methyl-benzamidine
- BBL006558
- STL137820
- N'-Hydroxy-3-methylbenzenecarboximidamide
-
- MDL: MFCD00833266
- Inchi: InChI=1S/C8H10N2O/c1-6-3-2-4-7(5-6)8(9)10-11/h2-5,11H,1H3,(H2,9,10)
- InChI Key: HNBVBCHTDSDLSW-YFHOEESVSA-N
- SMILES: CC1=CC(=CC=C1)C(=N)NO
Computed Properties
- Exact Mass: 150.079313g/mol
- Surface Charge: 0
- XLogP3: 1.4
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Rotatable Bond Count: 1
- Monoisotopic Mass: 150.079313g/mol
- Monoisotopic Mass: 150.079313g/mol
- Topological Polar Surface Area: 58.6Ų
- Heavy Atom Count: 11
- Complexity: 156
- Isotope Atom Count: 0
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- Covalently-Bonded Unit Count: 1
- Tautomer Count: 3
- Surface Charge: 0
Experimental Properties
- Color/Form: Not determined
- Density: 1.14
- Melting Point: 82-87 °C (lit.)
- Boiling Point: 329.5 ºC at 760 mmHg
- Flash Point: 329.5 ºC at 760 mmHg
- Refractive Index: 1.564
- PSA: 58.61000
- LogP: 1.78980
- Solubility: Not determined
N'-Hydroxy-3-methylbenzenecarboximidamide Security Information
-
Symbol:
- Signal Word:Warning
- Hazard Statement: H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: S26-S36
-
Hazardous Material Identification:
- HazardClass:IRRITANT
- Risk Phrases:R36/37/38
N'-Hydroxy-3-methylbenzenecarboximidamide Customs Data
- HS CODE:2925290090
- Customs Data:
China Customs Code:
2925290090Overview:
2925290090 Other imines and their derivatives,And their salt.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:6.5%.general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2925290090 other imines and their derivatives; salts thereof.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:6.5%.General tariff:30.0%
N'-Hydroxy-3-methylbenzenecarboximidamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1276960-5g |
N'-Hydroxy-3-methylbenzenecarboximidamide |
40067-82-1 | 98% | 5g |
¥1583.00 | 2024-05-15 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci66118-500mg |
3-methyl Benzamideoxime |
40067-82-1 | 98% | 500mg |
¥423.00 | 2023-09-08 | |
Enamine | EN300-259913-10.0g |
N'-hydroxy-3-methylbenzene-1-carboximidamide |
40067-82-1 | 95% | 10.0g |
$293.0 | 2023-07-07 | |
Ambeed | A360347-5g |
N-Hydroxy-3-methylbenzimidamide |
40067-82-1 | 98% | 5g |
$136.0 | 2025-02-21 | |
Enamine | EN300-1291581-2.5g |
N'-hydroxy-3-methylbenzene-1-carboximidamide |
40067-82-1 | 95% | 2.5g |
$80.0 | 2024-06-18 | |
Enamine | EN300-1291581-10g |
N'-hydroxy-3-methylbenzene-1-carboximidamide |
40067-82-1 | 95% | 10g |
$293.0 | 2023-09-14 | |
eNovation Chemicals LLC | D765068-5g |
N'-Hydroxy-3-methylbenzimidamide |
40067-82-1 | 96% | 5g |
$195 | 2024-06-07 | |
Chemenu | CM344362-1g |
N'-Hydroxy-3-methylbenzenecarboximidamide |
40067-82-1 | 95%+ | 1g |
$58 | 2022-06-11 | |
Alichem | A019144198-25g |
N'-Hydroxy-3-methylbenzimidamide |
40067-82-1 | 95% | 25g |
$582.06 | 2023-09-02 | |
TRC | H972420-1g |
N'-Hydroxy-3-methylbenzenecarboximidamide |
40067-82-1 | 1g |
$ 80.00 | 2022-06-04 |
N'-Hydroxy-3-methylbenzenecarboximidamide Related Literature
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M. Spulber,P. Baumann,J. Liu,C. G. Palivan Nanoscale, 2015,7, 1411-1423
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2. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114
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Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
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Norbert Klauke,Paul Monaghan,Gavin Sinclair,Miles Padgett,Jon Cooper Lab Chip, 2006,6, 788-793
Additional information on N'-Hydroxy-3-methylbenzenecarboximidamide
N'-Hydroxy-3-methylbenzenecarboximidamide (CAS No. 40067-82-1): A Comprehensive Overview in Modern Chemical and Pharmaceutical Research
N'-Hydroxy-3-methylbenzenecarboximidamide, identified by its Chemical Abstracts Service (CAS) number 40067-82-1, is a compound of significant interest in the realms of chemical synthesis and pharmaceutical innovation. This heterocyclic imidamide derivative has garnered attention due to its versatile structural framework, which opens up a myriad of possibilities for applications in drug development, material science, and biochemical research. The compound's unique chemical properties, including its hydroxyl and imidamide functional groups, make it a valuable candidate for further exploration in synthetic chemistry and medicinal chemistry.
The structural composition of N'-Hydroxy-3-methylbenzenecarboximidamide is characterized by a benzene ring substituted with a methyl group at the 3-position and an imidamide moiety attached to a hydroxyl group. This configuration imparts distinct reactivity and binding capabilities, making it a promising scaffold for the design of novel bioactive molecules. The benzene ring, a common structural motif in many pharmacologically active compounds, contributes to the compound's solubility and bioavailability, while the hydroxyl and imidamide groups provide sites for further functionalization and interaction with biological targets.
In recent years, there has been growing interest in the development of imidazole derivatives as pharmacological agents due to their broad spectrum of biological activities. The presence of an imidamide group in N'-Hydroxy-3-methylbenzenecarboximidamide aligns it with this trend, suggesting potential applications in the treatment of various diseases. For instance, imidazole-based compounds have been explored for their antimicrobial, anti-inflammatory, and anticancer properties. The hydroxyl group further enhances the compound's potential by allowing for hydrogen bonding interactions, which are crucial for receptor binding and drug efficacy.
One of the most compelling aspects of N'-Hydroxy-3-methylbenzenecarboximidamide is its synthetic accessibility. The compound can be readily prepared through multi-step organic synthesis pathways that involve condensation reactions between appropriate precursors. These synthetic routes are well-documented in the literature and can be optimized for high yield and purity. The ability to produce this compound efficiently is essential for both academic research and industrial applications, as it allows for large-scale production needed for preclinical studies and commercialization.
The pharmaceutical industry has been particularly keen on exploring novel heterocyclic compounds due to their diverse biological activities. N'-Hydroxy-3-methylbenzenecarboximidamide fits into this category as it combines structural features that are known to enhance drug-like properties such as lipophilicity, solubility, and metabolic stability. Furthermore, its molecular framework can be modified to create derivatives with enhanced potency or selectivity against specific biological targets. This flexibility makes it an attractive candidate for structure-activity relationship (SAR) studies aimed at optimizing drug candidates.
In the context of modern drug discovery, computational methods play a pivotal role in predicting the biological activity of novel compounds. Advanced computational tools such as molecular docking simulations have been employed to assess how N'-Hydroxy-3-methylbenzenecarboximidamide interacts with biological targets like enzymes and receptors. These simulations have provided valuable insights into the compound's binding affinity and mode of action, guiding researchers in designing more effective derivatives. Such computational approaches are integral to accelerating the drug discovery process by reducing the need for extensive experimental screening.
The material science applications of N'-Hydroxy-3-methylbenzenecarboximidamide are also noteworthy. Its unique chemical structure makes it suitable for use as an intermediate in the synthesis of advanced materials with specialized properties. For example, imidazole derivatives have been used to develop polymers with enhanced thermal stability or conductivity. The hydroxyl group in this compound can participate in cross-linking reactions, leading to the formation of robust networks that find applications in coatings, adhesives, and composite materials.
Environmental considerations are increasingly important in chemical research, and efforts have been made to develop sustainable synthetic routes for compounds like N'-Hydroxy-3-methylbenzenecarboximidamide. Green chemistry principles have been applied to minimize waste generation and reduce energy consumption during synthesis. For instance, catalytic methods have been explored to replace traditional stoichiometric approaches with more efficient processes that require fewer resources. Such innovations not only improve economic feasibility but also contribute to environmental preservation.
The future prospects of N'-Hydroxy-3-methylbenzenecarboximidamide are bright, with ongoing research aimed at uncovering new applications and expanding its utility across multiple domains. Collaborative efforts between academia and industry are essential to translate laboratory findings into practical applications that benefit society. As our understanding of chemical interactions deepens through advanced research techniques such as high-resolution spectroscopy and mass spectrometry, we can expect even more refined insights into the potential of this compound.
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